1-(1-naphthoyl)-4-propylpiperazine
Description
1-(1-Naphthoyl)-4-propylpiperazine is a piperazine derivative featuring a 1-naphthoyl group (a fused bicyclic aromatic system) and a propyl substituent on the piperazine ring. Piperazines are known for their versatility in medicinal chemistry due to their ability to interact with biological targets such as neurotransmitter receptors and enzymes . The 1-naphthoyl group introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or receptor binding affinity compared to simpler aryl substituents .
Properties
IUPAC Name |
naphthalen-1-yl-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-10-19-11-13-20(14-12-19)18(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSUHOAGKSVBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects
- Naphthoyl vs. This may enhance binding to hydrophobic pockets in proteins or receptors .
- Propyl vs.
Pharmacological Profiles
- Neurological Applications : Compounds like 1-(Piperidin-4-yl)-4-propylpiperazine and 1-(Naphthalen-1-ylmethyl)-4-(propylsulfonyl)piperazine are studied for CNS activity, suggesting that this compound may similarly target serotonin or dopamine receptors.
- Antimicrobial Activity : Sulfonyl and nitro groups (e.g., in ) correlate with antibacterial effects, but the naphthoyl group’s role remains unexplored.
Key Differentiators
Propyl vs. Longer Chains : Shorter alkyl chains (e.g., propyl) balance lipophilicity and metabolic stability better than longer chains, which may accumulate in tissues .
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